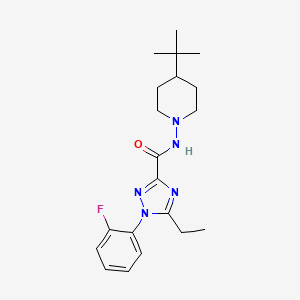![molecular formula C16H23N5O3 B7430252 Ethyl 1-[2-[(1-tert-butylpyrazole-3-carbonyl)amino]ethyl]imidazole-4-carboxylate](/img/structure/B7430252.png)
Ethyl 1-[2-[(1-tert-butylpyrazole-3-carbonyl)amino]ethyl]imidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[2-[(1-tert-butylpyrazole-3-carbonyl)amino]ethyl]imidazole-4-carboxylate is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as TAK-659 and is classified as a kinase inhibitor. TAK-659 has been the subject of multiple studies due to its potential applications in the treatment of various diseases.
Wirkmechanismus
TAK-659 works by inhibiting the activity of specific kinases, which are involved in the signaling pathways that regulate cell growth and proliferation. By blocking the activity of these kinases, TAK-659 can prevent the growth and spread of cancerous cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of several types of cancer cells, including leukemia, lymphoma, and solid tumors. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 is its specificity for certain kinases, which makes it a valuable tool for studying the role of these kinases in disease development and progression. However, TAK-659 has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research involving TAK-659. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, further studies are needed to determine the safety and efficacy of TAK-659 in humans, particularly in the treatment of specific types of cancer and autoimmune diseases. Finally, TAK-659 may have potential applications in other areas, such as the treatment of infectious diseases or neurological disorders.
Synthesemethoden
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of tert-butylpyrazole-3-carboxylic acid with thionyl chloride. The resulting product is then reacted with ethylenediamine to form the intermediate compound, which is subsequently reacted with imidazole-4-carboxylic acid to produce TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been the subject of numerous scientific studies due to its potential applications in the treatment of various diseases. It has been shown to inhibit the activity of several kinases, including BTK, FLT3, and ITK, which are involved in the development and progression of various cancers.
Eigenschaften
IUPAC Name |
ethyl 1-[2-[(1-tert-butylpyrazole-3-carbonyl)amino]ethyl]imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-5-24-15(23)13-10-20(11-18-13)9-7-17-14(22)12-6-8-21(19-12)16(2,3)4/h6,8,10-11H,5,7,9H2,1-4H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMMNXWUEZSHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)CCNC(=O)C2=NN(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-[Ethyl-(1-methylpyrazol-4-yl)amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7430179.png)
![methyl 2-[(2-cyclopropyl-6-oxo-1H-pyrimidine-4-carbonyl)-[(3,4-difluorophenyl)methyl]amino]acetate](/img/structure/B7430192.png)
![ethyl 2-[[(2-cyclopropyl-6-oxo-1H-pyrimidine-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B7430204.png)
![4-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B7430205.png)
![Methyl 5-(7-azabicyclo[2.2.1]heptan-7-yl)-6-cyanopyridine-2-carboxylate](/img/structure/B7430208.png)
![methyl 2-[(2-cyclopropyl-6-oxo-1H-pyrimidine-4-carbonyl)amino]-3-methoxypropanoate](/img/structure/B7430216.png)
![N-[2-[(6-fluoropyrimidin-4-yl)amino]propyl]-1-phenylimidazole-4-carboxamide](/img/structure/B7430230.png)
![Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B7430238.png)
![N-(4-acetamidophenyl)-2-[(1S,4S)-5-(3-methoxypropanoyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]acetamide](/img/structure/B7430240.png)

![N-(4-acetamidophenyl)-2-[(3,7-dimethyl-1-benzofuran-2-yl)methyl-methylamino]acetamide](/img/structure/B7430254.png)
![[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate](/img/structure/B7430261.png)
![tert-butyl 1-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B7430265.png)
![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B7430282.png)
